molecular formula C16H12N6OS B2415573 N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396784-03-4

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2415573
CAS No.: 1396784-03-4
M. Wt: 336.37
InChI Key: TUSNDJWMVYCWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Mechanism of Action

Target of Action

The compound, also known as N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyltetrazole-5-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . , and act as O-GlcNAcase (OGA) inhibitors.

Mode of Action

Some thiazole derivatives have been found to stimulate ftsz polymerization in bacterial cells, disrupting its dynamic assembly and z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways. For example, they have been found to inhibit the enzyme cyclooxygenase (COX), which plays a key role in the inflammatory response . They have also been linked to the reduction of tau pathology in Alzheimer’s disease through the inhibition of O-GlcNAcase (OGA) .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Thiazole derivatives have been found to have anti-inflammatory properties, with some compounds demonstrating inhibition of cox-1 and albumin denaturation . They have also been linked to the reduction of tau pathology in Alzheimer’s disease .

Action Environment

The solubility properties of thiazole derivatives could potentially influence their action in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of 2-methylbenzo[d]thiazole: This can be achieved by reacting o-aminothiophenol with acetic acid under reflux conditions.

    Synthesis of 2-phenyl-2H-tetrazole-5-carboxylic acid: This involves the reaction of phenylhydrazine with sodium azide in the presence of carbon dioxide.

    Coupling Reaction: The final step involves coupling the 2-methylbenzo[d]thiazole with 2-phenyl-2H-tetrazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: The compound is studied for its ability to inhibit specific enzymes and pathways involved in disease processes.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzo[d]thiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

    2-phenyl-2H-tetrazole derivatives: These compounds share the tetrazole core and are known for their antimicrobial and anticancer properties.

Uniqueness

N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the combination of both benzothiazole and tetrazole rings in its structure. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-phenyltetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-10-17-13-9-11(7-8-14(13)24-10)18-16(23)15-19-21-22(20-15)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSNDJWMVYCWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.